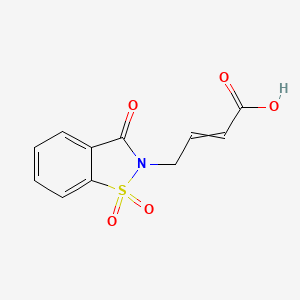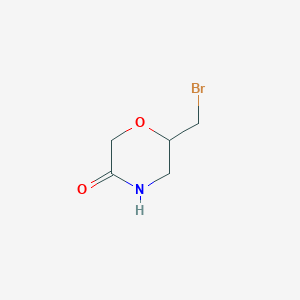![molecular formula C24H23N3O7 B12499697 Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)
Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung verfügt über einen Morpholinring, eine Nitrophenylgruppe und einen Furanring, was sie zu einer einzigartigen Struktur für die Untersuchung chemischer Reaktionen und biologischer Wechselwirkungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernbenzoatstruktur, gefolgt von der Einführung des Morpholinrings und des Furanrings. Die Nitrophenylgruppe wird dann durch Nitrierungsreaktionen hinzugefügt. Jeder Schritt erfordert spezielle Reagenzien und Bedingungen, wie z. B. Katalysatoren, Lösungsmittel und Temperaturkontrolle, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer konsistenten Qualitätskontrolle und die Implementierung effizienter Reinigungsverfahren. Industrielle Verfahren können auch kontinuierliche Strömungsreaktoren umfassen, um die Reaktionswirksamkeit zu verbessern und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um verschiedene Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den Morpholin- und Furanringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Nitrophenylgruppe verschiedene Nitroderivate ergeben, während die Reduktion Aminderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Morpholin- oder Furanringe einführen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung für die Untersuchung komplexer organischer Reaktionen und Mechanismen.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht die Untersuchung ihrer Wechselwirkungen mit biologischen Molekülen wie Proteinen und Enzymen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt, wobei die einzigartigen chemischen Eigenschaften genutzt werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen dieser Zielstrukturen zu binden und deren Aktivität zu modulieren. Die beteiligten Pfade können die Hemmung oder Aktivierung enzymatischer Reaktionen, die Veränderung von Signaltransduktionswegen oder die Beeinflussung der Genexpression umfassen.
Wirkmechanismus
The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Methoxyphenyl)furan-2-yl]carbonyl}amino)benzoat
- Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Chlorphenyl)furan-2-yl]carbonyl}amino)benzoat
Einzigartigkeit
Ethyl-2-(Morpholin-4-yl)-5-({[5-(3-Nitrophenyl)furan-2-yl]carbonyl}amino)benzoat ist aufgrund des Vorhandenseins der Nitrophenylgruppe einzigartig, die im Vergleich zu ihren Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Untersuchung spezifischer chemischer Reaktionen und biologischer Wechselwirkungen, die mit anderen ähnlichen Verbindungen nicht möglich sind.
Eigenschaften
Molekularformel |
C24H23N3O7 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
ethyl 2-morpholin-4-yl-5-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O7/c1-2-33-24(29)19-15-17(6-7-20(19)26-10-12-32-13-11-26)25-23(28)22-9-8-21(34-22)16-4-3-5-18(14-16)27(30)31/h3-9,14-15H,2,10-13H2,1H3,(H,25,28) |
InChI-Schlüssel |
BMHQIKPCFYNPKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)


![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)
![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)
